molecular formula C10H19N3O B1329769 1-(Pyrrolidinocarbonylmethyl)piperazine CAS No. 39890-45-4

1-(Pyrrolidinocarbonylmethyl)piperazine

Cat. No.: B1329769
CAS No.: 39890-45-4
M. Wt: 197.28 g/mol
InChI Key: KYBCXTTWIOZBNR-UHFFFAOYSA-N
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Description

1-(Pyrrolidinocarbonylmethyl)piperazine is an organic compound with the molecular formula C10H19N3O. It is a synthetic compound that has garnered attention in the scientific community due to its unique chemical and biological properties. This compound is typically a colorless to pale yellow liquid with a faint ammonia-like odor .

Scientific Research Applications

1-(Pyrrolidinocarbonylmethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

While the specific mechanism of action for 1-(Pyrrolidinocarbonylmethyl)piperazine is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

This compound is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It is also harmful if inhaled and may cause respiratory irritation. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidinocarbonylmethyl)piperazine involves the reaction of piperazine with pyrrolidine-2-carboxylic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidinocarbonylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated piperazine derivatives.

Comparison with Similar Compounds

  • 1-(Pyrrolidinylmethyl)piperazine
  • 1-(Pyrrolidinylcarbonyl)piperazine
  • 1-(Pyrrolidinylmethyl)-4-methylpiperazine

Uniqueness: 1-(Pyrrolidinocarbonylmethyl)piperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-piperazin-1-yl-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c14-10(13-5-1-2-6-13)9-12-7-3-11-4-8-12/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBCXTTWIOZBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192926
Record name 1-((Pyrrolidine-1-carbonyl)methyl)piperazine
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Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39890-45-4
Record name 2-(1-Piperazinyl)-1-(1-pyrrolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39890-45-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((Pyrrolidine-1-carbonyl)methyl)piperazine
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Record name 39890-45-4
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Record name 1-((Pyrrolidine-1-carbonyl)methyl)piperazine
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Record name 1-((pyrrolidine-1-carbonyl)methyl)piperazine
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Record name 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone
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Synthesis routes and methods I

Procedure details

In a manner identical to that described above in Scheme 2, from 200 mg (0.59 mmol) of 2-(4-nitrophenoxycarbonyl)amino-5-phenylthiazole and 117 mg (0.59 mmol) of 1-(pyrrolidinocarbonylmethyl)piperazine was obtained 12 as an amorphous white powder after lyophilization. H1 NMR (DMSO-d6): 1.82 (m, 2H), 1.94 (m, 2H), 3.13 (br m, 2H), 3.38 (complex, 6H), 3.52 (br m, 2H), 4.34 (br m, 2H), 7.28 (t, 1H), 7.41 (t, 2H), 7.56 (t, 2H), 7.78 (s, 1H), 10.14 (br s, 1H). High Res. FAB MS: Theo. Mass=400.1802; measured mass=400.1794.
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(Nc1ncc(-c2ccccc2)s1)NN1CCN(CC(=O)N2CCCC2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-(Pyrrolidinocarbonylmethyl)piperazine utilized in the development of new antiviral compounds?

A1: this compound serves as a crucial building block in the synthesis of Cinepazide Maleate, a compound investigated for its potential antiviral properties []. Specifically, it undergoes a "one-pot" condensation reaction with 3,4,5-Trimethoxycinnamic acid to yield Cinepazide free base, which is subsequently reacted with Maleate to produce Cinepazide Maleate []. This synthetic route highlights the compound's role as a precursor in the development of potentially valuable pharmaceutical agents.

Q2: What computational approaches are used to identify potential antiviral compounds incorporating structures like this compound?

A2: Researchers utilize a "tandem" model comprising four linear functions of topological graph-theoretical descriptors to computationally screen virtual libraries of compounds []. This model analyzes the structural characteristics of compounds, including those incorporating elements like this compound, to predict their potential antiviral activity. Compounds meeting the criteria set by the model are then synthesized and tested in vitro, demonstrating the power of computational approaches in drug discovery [].

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